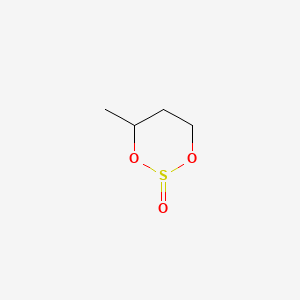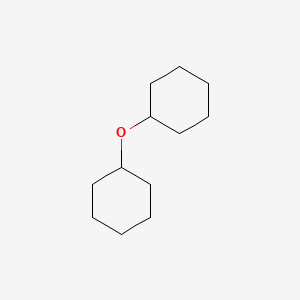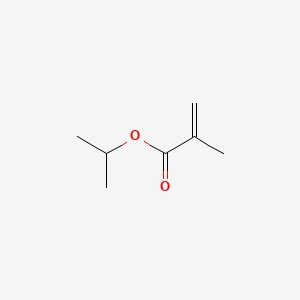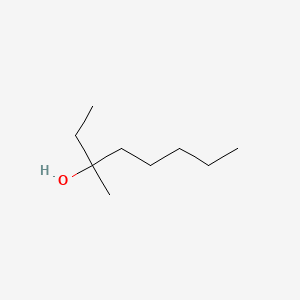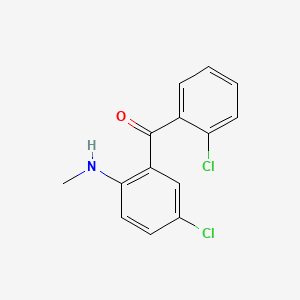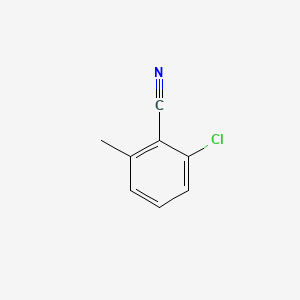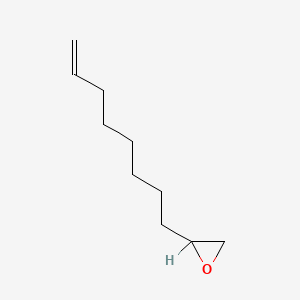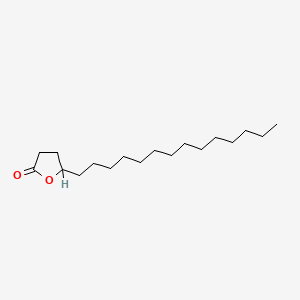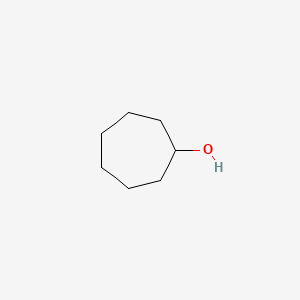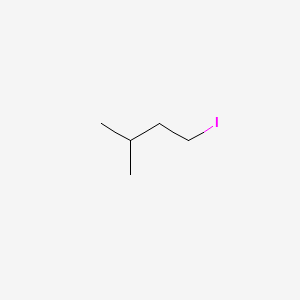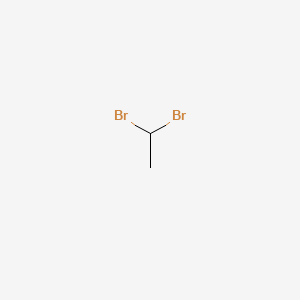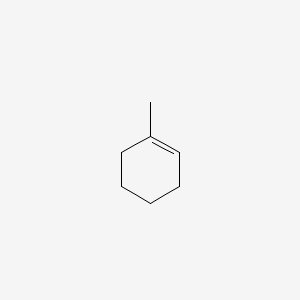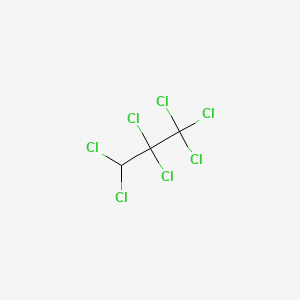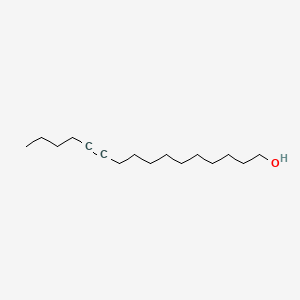
11-十六炔-1-醇
描述
11-Hexadecyn-1-ol is a chemical compound with the molecular formula C16H30O . It has an average mass of 238.409 Da and a monoisotopic mass of 238.229660 Da . It is also known by other names such as 11-Hexadecin-1-ol and hexadec-11-yn-1-ol .
Synthesis Analysis
The synthesis of 11-Hexadecyn-1-ol involves a reaction with sodium hydroxide and bromine . The reaction is stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours . The reaction is then cooled and filtered to remove the solid sodium bromide . The crude product is distilled to yield 11-hexadecyn-1-ol .Molecular Structure Analysis
The molecular structure of 11-Hexadecyn-1-ol consists of 16 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 .科学研究应用
1. 在蛾类信息素生物合成中的作用
11-十六炔-1-醇参与了多种蛾类信息素的生物合成。研究表明,它在曼杜卡 sexta 等蛾类信息素腺体内的立体定向氧化过程中具有重要意义。这种氧化对于产生信息素成分至关重要,这些成分促进了这些昆虫之间的繁殖交流 (Hoskovec 等人,2002)。此外,该化合物已在烟草芽虫蛾 Heliothis virescens 的性信息素化学中被发现,在吸引配偶方面发挥着作用 (Klun 等人,2004).
2. 在昆虫信息素中的合成和表征
该化合物在甘蔗螟等昆虫信息素腺体中各种几何异构体的合成和表征中也很重要。该领域的研究所关注于了解这些化合物的化学组成和合成,以更深入地了解昆虫行为并可能开发虫害控制方法 (Santangelo 等人,2002).
3. 参与信息素生物合成途径
研究还强调了 11-十六炔-1-醇在蛾类(如 Sesamia nonagrioides)信息素生物合成途径中的作用。这项研究对于理解信息素产生的激素调节至关重要,这对于交配和物种繁殖至关重要 (Mas 等人,2000).
安全和危害
When handling 11-Hexadecyn-1-ol, it is advised to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment such as chemical impermeable gloves should be worn . In case of accidental inhalation or contact, immediate medical advice should be sought .
属性
IUPAC Name |
hexadec-11-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-4,7-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKFTYJCIEEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215907 | |
| Record name | 11-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hexadecyn-1-ol | |
CAS RN |
65686-49-9 | |
| Record name | 11-Hexadecyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hexadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

